N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA
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Overview
Description
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is a complex organic compound characterized by the presence of chlorinated aniline and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA typically involves the reaction of 3-chloroaniline with thiourea derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Reacting 3-chloroaniline with carbonyl compounds to form intermediate products.
Thioacylation: Introducing thiourea groups through thioacylation reactions, often using sulfur and chloroform as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting enzyme activity by binding to active sites.
Modulating Pathways: Affecting cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiourea derivatives and chlorinated aniline compounds, such as:
- N-[6-(3-chloroanilino)-3-pyridazinyl]-N-(3-chlorophenyl)amine
- 3-chloroaniline derivatives
Uniqueness
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[6-[(3-chlorophenyl)carbamothioylamino]hexyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4S2/c21-15-7-5-9-17(13-15)25-19(27)23-11-3-1-2-4-12-24-20(28)26-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H2,23,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOQNSUPYGUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCCCCCNC(=S)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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